6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
CAS No.: 76824-99-2
Cat. No.: VC7805652
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76824-99-2 |
|---|---|
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.2 g/mol |
| IUPAC Name | 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H11NO3/c12-8-2-1-6-5-11-9(10(13)14)4-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14) |
| Standard InChI Key | CRAGDYRHPWTZJL-UHFFFAOYSA-N |
| SMILES | C1C(NCC2=C1C=C(C=C2)O)C(=O)O |
| Canonical SMILES | C1C(NCC2=C1C=C(C=C2)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
6-OH-Tic belongs to the tetrahydroisoquinoline class, featuring a partially saturated isoquinoline core. Its IUPAC name is 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, with the following structural attributes:
The compound’s planar aromatic ring system and polar functional groups contribute to its solubility in polar solvents and ability to form hydrogen bonds, critical for biological interactions .
Table 1: Key Physicochemical Properties of 6-OH-Tic
| Property | Value | Source |
|---|---|---|
| Melting Point | 256–260°C | |
| XLogP3 (Partition Coefficient) | -1.3 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 1 |
Synthetic Methodologies
Cycloaddition-Based Synthesis
A seminal study by Thieme Connect (2007) detailed the use of Rongalite (sodium hydroxymethylsulfinate) in a synergistic [2+2+2]- and [4+2]-cycloaddition reaction to synthesize 6-OH-Tic derivatives . This method achieved moderate yields (45–60%) and emphasized the role of electron-deficient dienophiles in stabilizing transition states.
Stepwise Functionalization
Alternative routes involve:
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Reductive Amination: Condensation of 6-hydroxyisoquinoline with glyoxylic acid under hydrogenation conditions .
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Carboxylic Acid Introduction: Post-cyclization oxidation of a methyl group at C3 using KMnO₄ in acidic media .
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Cycloaddition with Rongalite | 45–60 | Rongalite, Dienophile | |
| Reductive Amination | 35–50 | H₂, Pd/C | |
| Oxidation of Methyl Group | 60–75 | KMnO₄, H₂SO₄ |
Pharmacological Applications
Bcl-2/Mcl-1 Inhibition
6-OH-Tic derivatives exhibit potent inhibition of anti-apoptotic proteins Bcl-2 and Mcl-1, which are overexpressed in cancers such as chronic lymphocytic leukemia . A 2019 study demonstrated that 6-OH-Tic-based inhibitors showed IC₅₀ values of 0.8–1.2 μM against Mcl-1, outperforming earlier benzoic acid derivatives . The carboxylic acid group at C3 facilitates binding to the BH3 domain of Mcl-1 via salt bridges with Arg263 .
Structural-Activity Relationships (SAR)
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C6 Hydroxyl Group: Essential for hydrogen bonding with Asn260 in Mcl-1 .
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C3 Carboxylic Acid: Enhances water solubility and ionic interactions .
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N1 Methylation: Reduces metabolic degradation but decreases potency (e.g., 1-methyl-6-OH-Tic, IC₅₀ = 2.4 μM) .
Analytical Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆, 400 MHz): δ 6.65 (d, J = 8.4 Hz, 1H, ArH), 6.55 (s, 1H, ArH), 4.25 (m, 1H, CH), 3.70 (m, 2H, CH₂) .
Future Perspectives
Targeted Drug Delivery
Functionalizing 6-OH-Tic with nanoparticle carriers (e.g., liposomes) may enhance tumor-specific uptake and reduce off-target effects .
Dual Inhibitor Development
Combining 6-OH-Tic with indomethacin-derived moieties could yield dual Bcl-2/Mcl-1 inhibitors with synergistic anti-cancer activity .
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